Distearoylethyl hydroxyethylmonium methosulfate
Description
Properties
CAS No. |
32208-04-1 |
|---|---|
Molecular Formula |
C43H86NO5.CH3O4S C44H89NO9S |
Molecular Weight |
808.2 g/mol |
IUPAC Name |
2-hydroxyethyl-methyl-bis(2-octadecanoyloxyethyl)azanium;methyl sulfate |
InChI |
InChI=1S/C43H86NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(46)48-40-37-44(3,36-39-45)38-41-49-43(47)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h45H,4-41H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
FPKBRMRMNGYJLA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of distearoylethyl hydroxyethylmonium methosulfate typically involves the following key steps:
Esterification of Stearic Acid with 2-Hydroxyethylamine:
- Octadecanoic acid (stearic acid) reacts with 2-hydroxyethylamine to form intermediate stearoyloxyethyl amine esters.
- This reaction is generally catalyzed under controlled temperature and pH conditions to ensure selective ester bond formation.
Quaternization of the Amine Intermediate:
- The intermediate amine is then quaternized by methylation, commonly using methyl sulfate salts.
- This step introduces the quaternary ammonium center, essential for the compound's cationic surfactant properties.
-
- The reaction mixture is purified to remove unreacted starting materials and byproducts.
- Purification techniques include solvent extraction, crystallization, and filtration.
- The final product is isolated as a yellow solid with a typical purity of about 65%.
This synthetic route is supported by the chemical identity and molecular structure data provided by Vulcan Chemicals and other industrial sources.
Reaction Scheme Summary
| Step | Reactants | Reaction Conditions | Product |
|---|---|---|---|
| 1 | Octadecanoic acid + 2-hydroxyethylamine | Heating, controlled pH, catalyst (e.g., acid catalyst) | Stearoyloxyethyl amine ester intermediate |
| 2 | Intermediate + methyl sulfate salt | Quaternization at moderate temperature | Distearoylethyl hydroxyethylmonium methyl sulfate |
| 3 | Crude product | Purification (solvent extraction, crystallization) | Purified this compound |
Detailed Analysis of Preparation Parameters
Esterification Conditions
- Temperature: Typically maintained between 120–180°C to promote ester bond formation without degrading reactants.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate esterification.
- Molar Ratios: Stoichiometric excess of stearic acid or 2-hydroxyethylamine can be used to drive the reaction to completion.
- Reaction Time: Varies from 4 to 12 hours depending on scale and catalyst efficiency.
Quaternization Conditions
- Methylating Agent: Methyl sulfate salts (e.g., dimethyl sulfate) are preferred for introducing the methyl group to the tertiary amine.
- Solvent: Polar aprotic solvents or water can be used depending on solubility.
- Temperature: Moderate temperatures (50–80°C) to prevent decomposition.
- Reaction Time: Typically 2–6 hours for complete quaternization.
Purification Techniques
- Solvent Extraction: Removal of unreacted fatty acids and amines.
- Crystallization: To obtain solid product with consistent purity.
- Filtration and Drying: Final steps to isolate the compound as a yellow solid.
Research Findings and Data Tables
Purity and Composition Analysis
Physical and Chemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Appearance | Yellow solid | Visual inspection |
| Pour Point | 55 °C | ISO 3016 |
| Boiling Point | 802.35 °C (estimated) | EPI Suite v4.11 |
| Density (at 90 °C) | 870 kg/m³ | Manufacturer data |
| Vapor Pressure (25 °C) | < 7.33 × 10^-21 kPa | Estimated via Grain Method |
| Water Solubility | < 1 × 10^-6 g/L | Measured; very low due to hydrophobicity |
Industrial and Cosmetic Formulation Context
Role in Hair Conditioners
- The compound is often used in combination with other cationic surfactants such as palmitamidopropyltrimonium chloride.
- Optimal ratios of esterquat (this compound) to other cationic agents range from 1:2 to 1:3 by weight.
- Additional formulation components include glycerol (4–6 wt.%), cetylstearyl alcohol (3–8 wt.%), sodium citrate (0.001–0.08 wt.%), and lactate (0.6–0.8 wt.%).
- The preparation is designed to be non-washing active and free of anionic surfactants, intended for rinse-off or leave-in hair conditioning products.
Stability and Compatibility
- Stable up to 80°C, suitable for hot-process manufacturing.
- Compatible with polyols, hydrolyzed proteins, plant extracts, UV filters, and antioxidants.
- Exhibits good dispersibility in surfactant blends and emulsions.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Esterification Temp. | 120–180 °C | Controlled to avoid degradation |
| Quaternization Temp. | 50–80 °C | Moderate heat to complete reaction |
| Reaction Time (Ester.) | 4–12 hours | Dependent on catalyst and scale |
| Reaction Time (Quat.) | 2–6 hours | Ensures full quaternization |
| Purity | ~65% | Post-purification |
| Physical State | Yellow solid | Suitable for cosmetic formulations |
| Water Solubility | < 1 × 10^-6 g/L | Low solubility due to hydrophobic chains |
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amine compounds .
Scientific Research Applications
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance reaction rates and product yields.
Biology: Employed in cell culture studies to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)methylbis[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulfate involves its interaction with negatively charged surfaces. The cationic nature of the compound allows it to bind effectively to these surfaces, reducing surface tension and enhancing the spreadability of liquids. This interaction is crucial in its applications as a surfactant and emulsifier.
Comparison with Similar Compounds
Structural and Functional Analogues
Esterquats (Sustainable Alternatives)
Esterquats are biodegradable cationic surfactants with ester bonds that hydrolyze into less toxic metabolites. Key analogues include:
Structural Insights :
- Chain Saturation : DSEHEM’s stearoyl chains (saturated) provide rigidity and film-forming properties, whereas unsaturated oleoyl chains (e.g., VARISOFT® EQ 90) enhance flexibility and oxidative stability .
Traditional Quaternary Ammonium Salts
Performance Comparison :
- DSEHEM matches CTAC’s conditioning performance but with 75% biodegradability (OECD 301F test), contrasting CTAC’s <10% degradation .
Application-Specific Performance
- Hair Conditioners : DSEHEM is used in Schwarzkopf’s Volume Boost Jelly Conditioner (4.6% concentration) for lightweight conditioning , while VARISOFT® EQ 65 is preferred in thick creams for emulsification .
- Skin Care : DSEHEM in Nutri Revive Hair Mask reduces skin roughness and enhances texture , whereas Dioleoylethyl variants (EQ 90) suit oil-based formulations due to unsaturated chains .
Biological Activity
Distearoylethyl hydroxyethylmonium methosulfate (DHEMS) is a quaternary ammonium salt widely utilized in cosmetic and personal care products due to its surfactant and conditioning properties. This article explores its biological activity, including toxicity, biodegradability, and potential effects on human health and the environment.
- Molecular Formula : C₄₃H₈₆NO₅·CH₃O₄S
- Molecular Weight : 808.25 g/mol
- Structure : DHEMS is characterized by long-chain fatty acids (C16-C18) esterified with hydroxyethyl groups, contributing to its amphiphilic nature, which is essential for its function as a surfactant in formulations.
Toxicological Profile
- Genotoxicity : Previous assessments indicate that DHEMS is non-genotoxic , showing no mutagenic effects in bacterial and mammalian tests. This was confirmed through various studies including the bacterial reverse mutation test and in vitro chromosome aberration tests .
- Acute Toxicity : DHEMS exhibits low acute toxicity with an LD50 greater than 2000 mg/kg body weight in both oral and dermal routes in rats. This suggests a favorable safety profile for cosmetic applications .
- Repeated Dose Toxicity : In a 28-day study, the No Observed Adverse Effect Level (NOAEL) was established at 1000 mg/kg bw/day, indicating minimal adverse effects at this dosage .
- Skin Sensitization : Results from sensitization studies are inconclusive; however, it has been reported as non-sensitizing in several tests including the Buehler test .
Environmental Impact
- Biodegradability : DHEMS is readily biodegradable, decomposing into fatty acids and methyl-triethanol-ammonium ions (MTEA). The degradation process involves the cleavage of ester linkages, leading to lower environmental persistence .
- Ecotoxicology : Studies on aquatic organisms show that DHEMS has low acute toxicity to fish and aquatic invertebrates. The ecotoxicological investigations reveal that it does not significantly inhibit algal growth or microbial activity at environmentally relevant concentrations .
Case Study 1: Human Health Concerns
Research has indicated potential concerns regarding neurotoxicity associated with quaternary ammonium compounds, including DHEMS. In vitro studies suggest possible neurotoxic effects; however, these findings require further investigation to establish clinical relevance .
Case Study 2: Cosmetic Formulations
DHEMS is often used in combination with other ingredients such as cetearyl alcohol to enhance conditioning properties in hair care products. Its efficacy as a conditioning agent has been documented in various formulations, demonstrating improved texture and manageability of hair .
Data Summary Table
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₄₃H₈₆NO₅·CH₃O₄S |
| Molecular Weight | 808.25 g/mol |
| LD50 (Oral/Dermal) | >2000 mg/kg |
| NOAEL (28-day study) | 1000 mg/kg bw/day |
| Biodegradability | Readily biodegradable |
| Genotoxicity | Non-genotoxic |
| Skin Sensitization | Non-sensitizing (inconclusive results) |
| Acute Toxicity to Aquatic Life | Low toxicity |
Q & A
Q. What are the standard synthetic routes for producing DSEHMMS, and how can its purity be validated?
DSEHMMS is synthesized via quaternization reactions involving esterification of fatty acids (e.g., stearic acid) with hydroxyethylmethylamine, followed by methosulfate salt formation. Key steps include controlling reaction temperature (80–120°C) and stoichiometric ratios to optimize yield . Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to quantify residual reactants and byproducts .
Q. What analytical techniques are recommended for characterizing DSEHMMS in surfactant formulations?
- Critical Micelle Concentration (CMC): Measured via surface tension titration or conductivity assays to assess surfactant efficiency .
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition temperatures and phase transitions .
- Ion Chromatography (IC): Quantifies methosulfate counterions and detects sulfate impurities .
Q. What is the primary functional role of DSEHMMS in cosmetic formulations?
DSEHMMS acts as a cationic surfactant and antistatic agent, forming positively charged micelles that adsorb onto negatively charged surfaces (e.g., hair or skin). This reduces static electricity and enhances conditioning by improving lipid film deposition .
Advanced Research Questions
Q. How does DSEHMMS’s antistatic efficacy compare to structurally similar quaternary ammonium compounds (e.g., CTAC or BTAC)?
Comparative studies using triboelectric charge measurements on keratin substrates show DSEHMMS reduces surface charge density by 40–60% versus BTAC, attributed to its ester-linked hydrophobic tails enhancing substrate adhesion . However, conflicting data exist on its performance under high humidity, requiring controlled environmental testing (25°C, 60% RH) to resolve discrepancies .
Q. What are the biodegradation pathways of DSEHMMS, and how can its environmental persistence be assessed?
DSEHMMS undergoes enzymatic hydrolysis via esterases in aquatic environments, yielding stearic acid, hydroxyethylmethylamine, and methosulfate. OECD 301F tests confirm >60% biodegradation within 28 days . Persistent metabolites (e.g., methosulfate) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) .
Q. How do formulation variables (pH, ionic strength) influence DSEHMMS’s colloidal stability in multicomponent systems?
- pH Effects: At pH < 4, protonation of the hydroxyethyl group reduces solubility, leading to precipitation. Zeta potential measurements and dynamic light scattering (DLS) monitor aggregation .
- Ionic Strength: High NaCl concentrations (>0.5 M) compress the electrical double layer, increasing micelle size (confirmed via small-angle X-ray scattering, SAXS) .
Q. What experimental models are suitable for evaluating DSEHMMS’s dermal toxicity and irritation potential?
- Reconstructed Human Epidermis (RhE): OECD 439-compliant assays using tissues like EpiDerm™ assess cytotoxicity via MTT reduction .
- In Vitro Genotoxicity: Ames test (OECD 471) and micronucleus assays (OECD 487) screen for mutagenic potential .
Q. Can DSEHMMS degradation products (e.g., methosulfate) be detected in biological matrices, and what methods are optimal?
Solid-phase extraction (SPE) coupled with HPLC-MS/MS enables detection in urine or plasma at ng/mL levels. Deuterated internal standards (e.g., methosulfate-d3) correct for matrix effects .
Q. How do structural modifications (e.g., alkyl chain length) impact DSEHMMS’s emulsification properties in anhydrous systems?
Stearic acid (C18) chains provide superior emulsion stability versus shorter chains (C12–C16) in lipid-based formulations. Franz cell diffusion studies quantify active ingredient release rates .
Q. What computational approaches predict DSEHMMS’s interactions with biomacromolecules (e.g., keratin)?
Molecular dynamics (MD) simulations using CHARMM force fields model adsorption kinetics and binding energies. Experimental validation via quartz crystal microbalance with dissipation (QCM-D) measures mass deposition in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
